Cas no 6361-33-7 (N-benzyl-1-naphthalenamine)

N-Benzyl-1-naphthalenamine is a secondary amine compound featuring a naphthalene core substituted with a benzylamino group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and agrochemicals. Its aromatic systems contribute to stability and versatility in coupling reactions, while the benzyl group enhances solubility in organic solvents. The compound is often utilized in the development of ligands or catalysts due to its electron-rich nature. Proper handling is advised, as with most aromatic amines, to ensure safety in laboratory or industrial settings.
N-benzyl-1-naphthalenamine structure
N-benzyl-1-naphthalenamine structure
Product Name:N-benzyl-1-naphthalenamine
CAS No:6361-33-7
MF:C17H15N
MW:233.307704210281
CID:1666929
PubChem ID:7038850
Update Time:2025-05-24

N-benzyl-1-naphthalenamine Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-1-naphthalenamine
    • N-benzyl-2-chloroethanamide
    • N-(Chloroacetyl)benzylamine
    • N-benzyl-2-chloro-acetamide
    • CCRIS 1828
    • 2-Chloro-N-(phenylmethyl)acetamide
    • N-benzyl (1-naphthyl)amine
    • N-benzylnaphthalen-1-amine
    • N-benzyl-1-naphthylamine
    • 2-Chloro-N-benzylacetamide
    • N-Benzylchloroacetamide
    • Acetamide, 2-chloro-N-(phenylmethyl)-
    • Acetamide, N-benzyl-2-chloro-
    • N-(1-naphthyl)benzylamine
    • benzyl(naphthalen-1-yl)amine
    • 2'-chloro-benzylacetanilide
    • ClCH2CONHBn
    • AKOS000226203
    • Benzylnaphthylamin
    • Benzyl 1-naphthylamine
    • SCHEMBL3543756
    • N-BENZYL-N-1-NAPHTHYLAMINE
    • N-(Phenylmethyl)-1-naphthalenamine
    • RBHDHUYOZLKADU-UHFFFAOYSA-N
    • EN300-6782620
    • HS-3648
    • G28823
    • 6361-33-7
    • N-benzyl-1-naphthalenamine
    • Inchi: 1S/C17H15N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12,18H,13H2
    • InChI Key: RBHDHUYOZLKADU-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CC=1)C1=CC=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 233.12055
  • Monoisotopic Mass: 233.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 12A^2

Experimental Properties

  • Density: 1.145
  • Boiling Point: 396.8 °C at 760 mmHg
  • Flash Point: 208.3 °C
  • PSA: 12.03

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Additional information on N-benzyl-1-naphthalenamine

CAS No. 6361-33-7: N-benzyl-1-naphthalenamine

N-benzyl-1-naphthalenamine is a compound with the CAS registry number 6361-33-7, and it is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is widely studied in the fields of organic chemistry, materials science, and pharmacology due to its unique structural properties and potential applications in various industries. The molecule consists of a naphthalene ring system with an amino group (-NH2) attached at the 1-position and a benzyl group (-CH2-C6H5) attached to the amino group, forming a substituted naphthylamine structure.

The N-benzyl substitution in this compound plays a significant role in modulating its chemical properties, such as solubility, reactivity, and electronic characteristics. Recent studies have shown that this substitution enhances the compound's ability to act as a precursor in the synthesis of advanced materials, including conductive polymers and metal-organic frameworks (MOFs). For instance, researchers have utilized N-benzyl-1-naphthalenamine as a building block for constructing MOFs with high surface area and porosity, which are promising for gas storage and catalytic applications.

In terms of chemical synthesis, the preparation of N-benzyl-1-naphthalenamine typically involves nucleophilic aromatic substitution or reductive amination reactions. These methods have been optimized in recent years to improve yield and purity. For example, a study published in 2022 demonstrated that the use of microwave-assisted synthesis significantly accelerated the reaction process while maintaining high product quality. This advancement has made the compound more accessible for large-scale production and industrial applications.

The electronic properties of N-benzyl-1-naphthalenamine make it an interesting candidate for use in organic electronics. Its conjugated π-system allows for efficient charge transport, which is essential for applications such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent research has focused on incorporating this compound into polymer blends to enhance their semiconducting properties. For instance, a 2023 study reported that blending N-benzyl-1-naphthalenamine with poly(ethylene dioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) resulted in improved charge carrier mobility and device performance.

Beyond its electronic applications, N-benzyl-1-naphthalenamine has also been explored for its potential in biotechnology and medicine. Due to its structural similarity to certain bioactive compounds, it has been investigated as a lead molecule for drug discovery. Recent studies have shown that this compound exhibits moderate antioxidant activity and may serve as a scaffold for developing new therapeutic agents targeting oxidative stress-related diseases.

In conclusion, CAS No. 6361-33-7: N-benzyl-1-naphthalenamine is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, enhanced by the presence of the benzyl group, continues to attract significant research interest. As advancements in synthetic methods and material science progress, the potential for this compound to contribute to innovative technologies and therapies remains promising.

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